Nitrendipine

Description

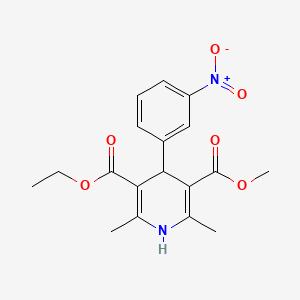

Structure

3D Structure

Properties

IUPAC Name |

5-O-ethyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9,16,19H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHUJELLJLJGLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023373 | |

| Record name | Nitrendipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nitrendipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, 1.42e-02 g/L | |

| Record name | Nitrendipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01054 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrendipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

39562-70-4 | |

| Record name | Nitrendipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39562-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrendipine [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039562704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrendipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01054 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nitrendipine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitrendipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrendipine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITRENDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B627AW319 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitrendipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156-160 °C, 156 - 160 °C | |

| Record name | Nitrendipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01054 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrendipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Cellular Mechanisms of Action of Nitrendipine

Interaction with Voltage-Gated L-Type Calcium Channels

The principal mechanism of action for nitrendipine involves its interaction with voltage-gated L-type calcium channels. drugbank.comdrugbank.com These channels are crucial for regulating calcium influx into cells, a key process in muscle contraction. ontosight.ai Nitrendipine, by blocking these channels, inhibits the entry of calcium ions into myocardial and vascular smooth muscle cells. drugbank.comontosight.ai

Specificity for Vascular Smooth Muscle Cells

Nitrendipine exhibits a notable selectivity for L-type calcium channels located in vascular smooth muscle cells. ontosight.ainih.gov This specificity is a hallmark of dihydropyridine (B1217469) calcium channel blockers. cvpharmacology.com The higher potency of nitrendipine in vascular muscle compared to cardiac muscle is a key factor in its antihypertensive effects, leading to vasodilation and a reduction in peripheral vascular resistance. nih.govpatsnap.com While high-affinity binding sites for nitrendipine are present in both cardiac and vascular smooth muscle, the precise reasons for its greater efficacy in vascular tissue are still under investigation. nih.gov This selectivity allows for the targeted relaxation of blood vessels, thereby lowering blood pressure. patsnap.com

Conformational Changes and Gating Mechanism Modulation

The binding of nitrendipine to the L-type calcium channel is thought to induce conformational changes in the channel protein, which in turn modulates its gating mechanism. drugbank.com It is believed that nitrendipine interferes with the voltage sensor and gating apparatus of the channel. wikipedia.org The drug binds with high affinity to a specific site on the inactivated state of the L-type calcium channel, which is located between the four transmembrane components of the α1 subunit. wikipedia.org This interaction is voltage-dependent, with the drug showing higher affinity for the channel in its depolarized state. pnas.org By stabilizing the inactivated state of the channel, nitrendipine reduces the likelihood of the channel opening in response to membrane depolarization, thereby inhibiting calcium influx. wikipedia.org This modulation of the channel's gating properties is a key aspect of its function as a calcium channel antagonist. nih.gov

Beyond L-Type Calcium Channel Blockade: Emerging Mechanisms

Interaction with Sodium Channels in Cardiac Myocytes

While primarily known as a calcium channel blocker, nitrendipine's actions may also involve interactions with sodium channels in cardiac myocytes, particularly the late sodium current (INa,late). The late sodium current is a sustained component of the fast sodium current that persists throughout the plateau phase of the cardiac action potential. frontiersin.orgbjcardio.co.uk An enhanced late sodium current can lead to intracellular sodium and subsequent calcium overload, contributing to electrical instability and arrhythmias. bjcardio.co.ukoup.com

In experimental setups designed to measure the late sodium current, calcium channel blockers like nitrendipine are often used to block L-type calcium channels to isolate the sodium current. physiology.org This suggests that while nitrendipine's primary target is the calcium channel, its use in these protocols helps to unmask the effects of agents that specifically target the late sodium current.

The interaction of nitrendipine with sodium channels is also influenced by the membrane potential. Depolarization of the cardiac myocyte membrane increases the binding affinity of nitrendipine to its receptor on the calcium channel. ahajournals.orgoup.com This voltage-dependent binding is a key feature of its mechanism of action. nih.gov While the direct inhibitory effect of nitrendipine on the late sodium current is not as well-characterized as that of specific late sodium current inhibitors like ranolazine, the interplay between calcium and sodium homeostasis is critical in cardiac myocyte function. oup.com Pathological increases in the late sodium current can lead to calcium overload via the sodium-calcium exchanger, a process that is influenced by drugs affecting calcium channels. bjcardio.co.uk

Antagonistic Activity at the Mineralocorticoid Receptor

Recent research has revealed a novel aspect of nitrendipine's mechanism of action: its ability to act as an antagonist at the mineralocorticoid receptor (MR). researchgate.netwikipedia.org The mineralocorticoid receptor is a nuclear receptor that is activated by aldosterone (B195564), a hormone that plays a key role in regulating blood pressure and electrolyte balance. wikipedia.org Overactivation of the mineralocorticoid receptor can contribute to hypertension and heart failure. ahajournals.org

Several dihydropyridine calcium channel blockers, including nitrendipine, have been shown to inhibit the aldosterone-induced activation of the mineralocorticoid receptor. researchgate.netahajournals.orgnih.gov These compounds compete with aldosterone for binding to the ligand-binding domain of the receptor. researchgate.netahajournals.org This antagonistic activity has been demonstrated in vitro using luciferase reporter assays and radioligand binding studies. researchgate.netahajournals.org

The inhibitory potency of nitrendipine on the mineralocorticoid receptor is comparable to that of other dihydropyridines like felodipine (B1672334) and nimodipine (B1678889). ahajournals.org Notably, this antagonistic effect is also observed on a mutant form of the mineralocorticoid receptor (S810L) that is activated by traditional steroidal MR antagonists like eplerenone. researchgate.netahajournals.org The ability of nitrendipine to block this mutant receptor suggests a distinct binding mode compared to steroidal antagonists. researchgate.net

Furthermore, nitrendipine has been shown to have a direct inhibitory effect on the release of aldosterone from adrenal glomerular cells, particularly inhibiting potassium-induced aldosterone release more effectively than angiotensin II-induced release. nih.govphysiology.org However, some studies have reported no change in serum aldosterone levels after treatment with nitrendipine. thieme-connect.com

Table 2: Inhibitory Effects of Dihydropyridines on Aldosterone-Induced Mineralocorticoid Receptor Activation

| Dihydropyridine Compound (at 10 µmol/L) | Inhibition of Aldosterone-Induced Activation | Reference |

|---|---|---|

| Nimodipine | Complete inhibition | ahajournals.org |

| Felodipine | Complete inhibition | ahajournals.org |

| Nitrendipine | Complete inhibition | ahajournals.org |

Potential Interactions with Other Ion Channels or Receptors

Beyond its primary action on L-type calcium channels and its more recently discovered mineralocorticoid receptor antagonism, nitrendipine may interact with other ion channels and receptors, contributing to its pharmacological profile.

Potassium Channels: There is evidence that nitrendipine can inhibit Ca2+-activated K+ channels. nih.gov A study on human erythrocytes demonstrated that nitrendipine potently inhibits the Ca2+-activated K+ channel with an IC50 of around 130 nM. nih.gov Additionally, first-generation dihydropyridines like nifedipine (B1678770) have been shown to block myocardial potassium channels, which could potentially lead to changes in the cardiac action potential. ahajournals.org The interaction of nitrendipine with potassium channels is also dependent on membrane potential. nih.gov

Adenosine (B11128) Receptors: Nitrendipine has been shown to bind to adenosine A1, A2A, and A3 receptors with Ki values of 8.96, 23.0, and 8.3 µM, respectively. caymanchem.com The clinical significance of these interactions requires further investigation.

[3H]nitrendipine Binding Sites: The binding of [3H]nitrendipine to its receptor is dependent on the presence of calcium ions. pnas.orgnih.gov Other ions that can pass through the calcium channel, such as strontium and barium, can enhance [3H]nitrendipine binding, while ions that block the channel, like lanthanum and cobalt, inhibit its binding. nih.govpnas.org This suggests that the nitrendipine binding site is closely associated with the ion permeation pathway of the calcium channel. nih.gov

Pharmacological Studies of Nitrendipine

Pharmacodynamics of Nitrendipine

The pharmacodynamics of nitrendipine describe the biochemical and physiological effects of the drug on the body.

Hemodynamic Effects and Vasodilatory Properties

Nitrendipine is a potent vasodilator, primarily affecting arterial smooth muscle. taylorandfrancis.com By inhibiting the influx of calcium ions into vascular smooth muscle cells, it leads to a decrease in peripheral vascular resistance. medicaldialogues.indrugbank.com This vasodilatory action is the cornerstone of its antihypertensive effect. drugbank.com

Studies have shown that nitrendipine administration leads to a significant reduction in total peripheral resistance. nih.govnih.gov In patients with essential hypertension, acute treatment resulted in a 36% fall in total peripheral resistance. nih.gov This is accompanied by a decrease in both systolic and diastolic blood pressure. nih.gov For instance, a single oral dose can reduce blood pressure by 15–20% within one to two hours. wikipedia.org Intravenous administration has been shown to cause a transient decrease in diastolic blood pressure of 26% ± 4%. nih.gov

The vasodilatory effects can also trigger a reflex increase in heart rate, a common characteristic of dihydropyridine (B1217469) calcium channel blockers. nih.govscienceopen.com However, this effect may vary among individuals and depending on the duration of treatment. nih.gov In some cases, particularly with long-term use, the heart rate may not be significantly altered. scienceopen.com

In patients with congestive heart failure, nitrendipine has been shown to favorably alter the performance of the failing left ventricle by reducing preload and systemic vascular resistance, leading to an increase in stroke volume without reflex neurohumoral stimulation. nih.gov

Table 1: Hemodynamic Effects of Acute Nitrendipine Administration

| Parameter | Change | Reference |

|---|---|---|

| Total Peripheral Resistance | ↓ 36% | nih.gov |

| Systolic Blood Pressure | ↓ 13% | nih.gov |

| Diastolic Blood Pressure | ↓ 17% | nih.gov |

| Forearm Vascular Resistance | ↓ 38% | nih.gov |

| Forearm Blood Flow | ↑ 49% | nih.gov |

| Diastolic Blood Pressure (IV) | ↓ 26% ± 4% | nih.gov |

| Reflex Tachycardia (IV) | ↑ 46% ± 17% | nih.gov |

Organ-Specific Hemodynamic Responses

The vasodilatory effects of nitrendipine are not uniform across all vascular beds, leading to organ-specific hemodynamic responses.

Renal Hemodynamics: Nitrendipine has been observed to reduce vascular resistance in the kidneys. nih.gov Unlike some other vasodilators, it does not typically reduce the glomerular filtration rate. drugbank.comccjm.org In isolated perfused rat kidneys, nitrendipine was shown to increase renal perfusate flow. ccjm.org

Cardiac Hemodynamics: In the heart, nitrendipine reduces vascular resistance. nih.gov

Cerebral and Splanchnic Circulation: A reduction in vascular resistance has also been noted in the brain and splanchnic organs. nih.gov

Skeletal Muscle: Studies in spontaneously hypertensive rats have shown that long-term treatment with nitrendipine can reduce skeletal muscle vascular resistance. nih.gov Furthermore, it has been suggested that nitrendipine may improve glucose uptake in skeletal muscle, potentially by increasing blood flow. ahajournals.org

Skin: An increase in skin vascular resistance has been observed in spontaneously hypertensive rats following acute administration. nih.gov

The binding of nitrendipine to microsomes from canine small intestinal circular smooth muscle has been characterized as reversible, saturable, and of high affinity. nih.gov This binding is competitively inhibited by other dihydropyridines like nifedipine (B1678770), nimodipine (B1678889), and nisoldipine. nih.gov

Pharmacokinetics of Nitrendipine

The pharmacokinetic profile of nitrendipine describes its absorption, distribution, metabolism, and excretion.

Absorption Characteristics and Variability

Nitrendipine is generally well absorbed from the gastrointestinal tract following oral administration. medicaldialogues.inmims.com However, its absorption can be variable. nih.gov Peak plasma concentrations are typically reached within 1 to 3 hours after an oral dose. medicaldialogues.inmims.com Studies have shown that after a 20 mg oral dose, peak plasma concentrations can range from 5 to 40 μg/L. tandfonline.com

The presence of food can influence the absorption of nitrendipine, with studies indicating a transient increase in plasma concentration when taken with a meal. nih.gov

Systemic Plasma Clearance and Half-Life

Nitrendipine undergoes extensive first-pass metabolism in the liver. medicaldialogues.inmims.com This results in a high systemic plasma clearance, which has been reported to be approximately 1.47 ± 0.22 L/min in healthy subjects after intravenous administration. nih.gov Another study reported an average systemic plasma clearance of 18 ml/min/kg. nih.govsigmaaldrich.com

The terminal elimination half-life of nitrendipine shows considerable variability, with reported ranges of 8 to 24 hours. wikipedia.org Other sources state a terminal elimination half-life of approximately 10-22 hours. medicaldialogues.inmims.com After intravenous administration in healthy subjects, the mean terminal elimination half-life was found to be 11.7 ± 5.4 hours. nih.gov In a study involving a transdermal niosomal gel formulation in rats, the half-life was reported as 21.23 ± 0.65 hours. researchgate.net

Bioavailability and Factors Influencing it

Despite good absorption, the absolute oral bioavailability of nitrendipine is relatively low, typically ranging from 10% to 30%, due to extensive first-pass metabolism. medicaldialogues.inmims.comtandfonline.comresearchgate.netcapes.gov.br There is significant interindividual variability in bioavailability, with ranges of 7% to 40% being reported. nih.govsigmaaldrich.com

Several factors can influence the bioavailability of nitrendipine:

First-Pass Metabolism: The primary reason for the low bioavailability is the extensive metabolism the drug undergoes in the liver before reaching systemic circulation. medicaldialogues.inmims.comtandfonline.com

Food: The intake of food can lead to a transient increase in the plasma concentration of nitrendipine. nih.gov

Grapefruit Juice: Co-administration with grapefruit juice can significantly increase the bioavailability of nitrendipine. nih.govconsensus.appoup.com Studies have shown that grapefruit juice can increase the area under the curve (AUC) of racemic nitrendipine by a mean of 106%. nih.govresearchgate.net This is attributed to the inhibition of the cytochrome P450 enzyme CYP3A4 in the small intestine, which is involved in the metabolism of nitrendipine. nih.gov

Drug Interactions:

Cimetidine (B194882): This H2 receptor antagonist can also increase the bioavailability of nitrendipine. One study found that cimetidine increased the AUC of racemic nitrendipine by 154%. nih.govresearchgate.net

Bile Acids: Co-administration of bile acids, such as ursodeoxycholic acid (UDCA) and chenodeoxycholic acid (CDCA), has been shown to decrease the absorption of nitrendipine. nih.gov

Silibinin (B1684548): Pretreatment with silibinin, a component of milk thistle, has been shown to increase the plasma concentration of nitrendipine in rabbits. researchgate.net

Liver Disease: In patients with liver cirrhosis, the bioavailability of nitrendipine can be more than doubled, reaching up to 54%. nih.govsigmaaldrich.com This is due to a 50% decrease in total plasma clearance and a prolonged half-life. nih.govsigmaaldrich.com

Kidney Disease: Terminal renal failure does not appear to significantly alter the bioavailability of nitrendipine. nih.govnih.gov

Formulation: The formulation of the drug can impact its bioavailability. For example, solid lipid nanoparticles have been shown to increase the bioavailability of nitrendipine in rats by minimizing first-pass metabolism. capes.gov.br

Nitrendipine is highly bound to plasma proteins, with approximately 98% being bound. medicaldialogues.inwikipedia.orgmims.comnih.gov

Table 2: Pharmacokinetic Parameters of Nitrendipine

| Parameter | Value | Reference |

|---|---|---|

| Absolute Bioavailability | 10-30% | medicaldialogues.inmims.comtandfonline.com |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | medicaldialogues.inmims.com |

| Systemic Plasma Clearance | 1.47 ± 0.22 L/min | nih.gov |

| Elimination Half-Life (t½) | 8-24 hours | wikipedia.org |

| Plasma Protein Binding | ~98% | medicaldialogues.inwikipedia.orgmims.com |

Tissue Distribution, Including Brain Penetration

Pharmacokinetic studies reveal that Nitrendipine distributes to various tissues throughout the body. Following administration, it is approximately 98% bound to plasma proteins. wikipedia.org Studies analyzing the correlation between hematocrit and various pharmacokinetic parameters suggest that nitrendipine enters and/or binds to erythrocytes. researchgate.net

Research involving Nitrendipine formulated as solid lipid nanoparticles (NDP-SLNs) provides more detailed insights into its tissue distribution compared to a standard nitrendipine suspension (NDP-Susp). tandfonline.comnih.gov In studies conducted on mice following intravenous administration, NDP-SLNs demonstrated a higher area under the concentration-time curve (AUC) and mean residence time (MRT) in several key organs, including the heart, brain, and those containing reticuloendothelial cells, when compared to the suspension formulation. tandfonline.comnih.govtandfonline.com Specifically, negatively charged SLNs showed greater uptake by the liver, while positively charged SLNs were more effectively taken up by the brain. nih.govtandfonline.com

A significant aspect of Nitrendipine's distribution is its ability to penetrate the blood-brain barrier. nih.gov This penetration allows it to block the influx of calcium into neurons. nih.gov The use of SLN formulations has been shown to enhance brain concentrations of Nitrendipine. researchgate.net Compared to the suspension, which maintained elevated drug levels in the brain for about three hours, NDP-SLNs sustained high concentrations for at least six hours. researchgate.net The maximum concentration (Cmax) of Nitrendipine in the brain was significantly increased with SLN formulations. researchgate.net

Below is a data table illustrating the enhanced brain penetration of Nitrendipine with different Solid Lipid Nanoparticle (SLN) formulations compared to a standard suspension.

Table 1: Comparative Maximum Brain Concentration (Cmax) of Nitrendipine Formulations Data derived from studies in mice.

| Formulation Type | Cmax Increase Factor (Compared to Suspension) |

| NDP-TP (Nitrendipine-Tripalmitin SLN) | 3.2x |

| NDP-TP-DCP (Nitrendipine-Tripalmitin SLN with Dicetyl Phosphate) | 7.3x |

| NDP-TP-SA (Nitrendipine-Tripalmitin SLN with Stearylamine) | 9.1x |

Source: Adapted from ResearchGate. researchgate.net

Structure-Activity Relationship (SAR) Studies of Nitrendipine and Dihydropyridines

The pharmacological activity of Nitrendipine is intrinsically linked to its chemical structure, which is a derivative of 1,4-dihydropyridine (B1200194) (1,4-DHP). The SAR for this class of compounds, including Nitrendipine, is well-defined. nih.gov

The specific arrangement of functional groups on the 1,4-DHP ring is critical for its activity as a calcium channel blocker.

1,4-Dihydropyridine Ring: The integrity of the 1,4-DHP ring is essential for activity. pharmacy180.com Oxidation of this ring to a pyridine (B92270) ring or its reduction abolishes or significantly reduces its pharmacological effects. pharmacy180.com

Aryl Group at C4 Position: An aryl (typically phenyl) group at the 4-position of the DHP ring is a fundamental requirement for optimal activity. pharmacy180.comresearchgate.net The presence and position of substituents on this phenyl ring are crucial. For maximal potency, the phenyl ring should have an electron-withdrawing substituent at the ortho or meta position. mdpi.com Nitrendipine features a 3-nitrophenyl group at this position, which is a distinctive feature contributing to its efficacy. researchgate.net An unsubstituted or para-substituted phenyl ring generally leads to reduced activity. pharmacy180.com

Ester Groups at C3 and C5 Positions: The presence of ester groups at the C3 and C5 positions is considered optimal for activity. pharmacy180.comresearchgate.net The size of the alkyl groups in these esters influences potency; for instance, at the C5 position, the efficacy often follows the order of isopropyl > ethyl > methyl. mdpi.com Nitrendipine has an ethoxycarbonyl group at position 3 and a methoxycarbonyl group at position 5. nih.gov

Chirality at C4: When the ester groups at C3 and C5 are not identical, as is the case with Nitrendipine, the C4 carbon becomes a chiral center. pharmacy180.com This results in stereoselectivity, with the (S)-enantiomer typically being the more active isomer. pharmacy180.com

Nitrendipine belongs to a large class of 1,4-dihydropyridine calcium channel modulators that includes other well-known drugs. nih.gov While they share a common structural scaffold, variations in their substituents lead to differences in potency, selectivity, and even the nature of their activity.

The 1,4-DHP class is relatively selective for vascular smooth muscle over cardiac muscle. nih.gov Although high-affinity binding sites exist in both tissue types, the reason for this vascular selectivity is not fully established. nih.gov

The versatility of the 1,4-DHP structure is highlighted by the existence of compounds that are structurally similar to antagonists like Nitrendipine but have the opposite effect. For example, Bay K 8644 is a calcium channel activator. nih.gov This demonstrates that the 1,4-DHP scaffold can produce a full spectrum of pharmacological activity at calcium channels, from antagonism (channel blocking) to agonism (channel activation). nih.gov

Below is a comparative table of Nitrendipine and other related dihydropyridines, highlighting key structural differences and their impact on activity.

Table 2: Comparative Structure-Activity Relationships of Select Dihydropyridines

| Compound | Key Structural Features | Impact on Activity/Selectivity |

| Nitrendipine | C4: 3-nitrophenyl group. C3/C5: Asymmetrical esters (ethyl and methyl). nih.gov | Potent calcium channel antagonist with marked vasodilator action. nih.govnih.gov Asymmetrical esters create a chiral center. pharmacy180.com |

| Nifedipine | C4: 2-nitrophenyl group. C3/C5: Symmetrical methyl esters. researchgate.net | Prototypical calcium channel antagonist. researchgate.net |

| Nimodipine | C4: 3-nitrophenyl group. C3/C5: Asymmetrical esters (isopropyl and 2-methoxyethyl). nih.gov | Shows some relative selectivity for cerebral blood vessels. |

| Nisoldipine | C4: 2-nitrophenyl group. C3/C5: Asymmetrical esters (methyl and isobutyl). nih.gov | A potent calcium channel antagonist. researchgate.net |

| Bay K 8644 | C4: 2-trifluoromethyl-3-nitrophenyl group. C3/C5: Asymmetrical esters. nih.gov | Calcium channel activator (agonist), demonstrating the scaffold's functional versatility. nih.gov |

Source: Adapted from PubMed, nih.govpharmacy180.comresearchgate.netnih.govresearchgate.net

Therapeutic Applications and Efficacy Research

Hypertension Management

Nitrendipine effectively lowers blood pressure by inducing peripheral vasodilation through the inhibition of calcium ion movement into vascular smooth muscle cells. nih.govwikipedia.org

Monotherapy Efficacy in Mild to Severe Hypertension

Clinical trials have demonstrated that nitrendipine, when used as a single agent, promptly and effectively reduces blood pressure in individuals with mild to moderate hypertension. nih.govsigmaaldrich.com This effect is sustained over long-term administration. nih.govsigmaaldrich.com

In patients with severe hypertension, nitrendipine monotherapy has also shown significant efficacy. One study involving patients with diastolic blood pressures greater than 114 mmHg found that after 30 days of treatment, the average supine blood pressure decreased from 194/118 mmHg to 159/96 mmHg. nih.gov Another investigation reported that 25% of patients with severe hypertension were effectively managed with nitrendipine alone. ahajournals.org A long-term study showed that in patients with mild to moderate hypertension, nitrendipine monotherapy reduced supine blood pressure from a mean of 154/100 mmHg to 136/87 mmHg after one year. nih.gov For those with severe hypertension, a reduction from 186/124 mmHg to 148/91 mmHg was observed. nih.gov

Table 1: Efficacy of Nitrendipine Monotherapy in Hypertension

| Study Population | Baseline Blood Pressure (mmHg) | Blood Pressure After Treatment (mmHg) | Duration of Treatment | Citation |

|---|---|---|---|---|

| Severe Hypertension | 194/118 (supine) | 159/96 (supine) | 30 days | nih.gov |

| Mild to Moderate Hypertension | 154/100 (supine) | 136/87 (supine) | 1 year | nih.gov |

| Severe Hypertension | 186/124 (supine) | 148/91 (supine) | 10 weeks (mean) | nih.gov |

Long-term Antihypertensive Efficacy and Sustained Blood Pressure Control

Long-term studies have confirmed the sustained antihypertensive effect of nitrendipine. nih.govsigmaaldrich.com In a study that followed patients for up to 2.5 years (mild/moderate hypertension) and 1.6 years (severe hypertension), the antihypertensive effect of nitrendipine was maintained throughout the observation period. nih.gov Another study lasting three years in patients with severe and complicated hypertension also demonstrated a significant and sustained reduction in blood pressure. nih.gov The blood pressure response to nitrendipine has been shown to be maintained for six months to a year without evidence of tachyphylaxis (diminishing response to a drug). nih.gov

Efficacy in Specific Patient Populations (e.g., Elderly, Diabetic Patients)

Nitrendipine has been found to be particularly effective in certain patient populations. Older patients, specifically those aged sixty and above, appear to respond better to the drug than younger patients. nih.gov

In elderly patients with isolated systolic hypertension, nitrendipine-based treatment has been shown to be beneficial. scielo.orge-jcpp.org The Systolic Hypertension in Europe (Syst-Eur) trial, which included a large number of elderly patients, demonstrated that nitrendipine was effective in lowering blood pressure and reducing cardiovascular events. e-jcpp.orgkardiologickarevue.cz

Neuroprotective Effects and Cognitive Function

Beyond its role in managing hypertension, nitrendipine has garnered attention for its potential neuroprotective properties and its impact on cognitive function.

Reduction in Incidence of Dementia and Cognitive Impairment

A growing body of evidence suggests that nitrendipine may help reduce the risk of dementia and cognitive decline. nih.govnih.gov The landmark Systolic Hypertension in Europe (Syst-Eur) trial provided significant findings in this area. researchgate.net The trial, which was a large, double-blind, placebo-controlled study, found that active treatment with nitrendipine was associated with a 50% reduction in the incidence of dementia over a two-year period. frontiersin.org An extended follow-up of this study confirmed these results, showing a 55% reduction in the risk of dementia (including Alzheimer's disease, vascular, and mixed dementia) with nitrendipine treatment. nih.govnih.govacc.org This translates to preventing 20 cases of dementia for every 1,000 patients treated for five years. nih.govnih.gov

The proposed mechanism for this neuroprotective effect involves nitrendipine's ability to cross the blood-brain barrier and block L-type calcium channels on neurons. nih.gov This action may prevent the uncontrolled influx of calcium into neurons, a process implicated in neurotoxicity and the progression of neurodegenerative diseases like Alzheimer's. nih.gov Animal studies have further suggested that nitrendipine can increase the clearance of amyloid-beta, a protein that accumulates in the brains of individuals with Alzheimer's disease. alzdiscovery.orgkarger.com

A comparative study assessing the effects of a 12-month antihypertensive therapy including either nitrendipine or amlodipine (B1666008) on cognitive functions found that the nitrendipine-based treatment led to significant improvements in scores on the Mini-Cog and Montreal Cognitive Assessment (MoCA) tests. ijbm.org Patients in the nitrendipine group showed notable enhancements in abstraction, delayed recall, memory, and attention. ijbm.org

Table 2: Nitrendipine and Reduction in Dementia Incidence (Syst-Eur Trial)

| Outcome | Placebo Group | Nitrendipine Group | Reduction in Incidence | Citation |

|---|---|---|---|---|

| Dementia Cases | 21 | 11 | 50% | nih.govalzdiscovery.org |

| Incidence Rate (per 1000 patient-years) | 7.7 | 3.8 | 50% | nih.govnih.gov |

| Overall Dementia Risk (extended follow-up) | - | - | 55% | nih.govfrontiersin.orgacc.org |

Mechanisms of Neuroprotection

Nitrendipine's neuroprotective effects are believed to stem from its ability to modulate calcium homeostasis and interact with amyloid-beta peptides, key factors in the pathogenesis of neurodegenerative diseases like Alzheimer's.

Calcium Homeostasis:

Disturbances in the levels of free intracellular calcium are linked to brain aging, memory deficits, and cell death. nih.gov Nitrendipine exerts its influence by blocking L-type voltage-controlled Ca2+ channels, which are predominantly found on neurons. nih.gov This blockade prevents the uncontrolled influx of calcium into neurons, a process that can trigger apoptotic pathways. nih.govresearchgate.net Research suggests that this action on L-type channels, potentially in conjunction with direct interaction with NMDA receptors, is a primary mechanism of its neuroprotective effects. nih.govnih.gov By restoring calcium homeostasis, nitrendipine may help mitigate the neuronal damage associated with aging and neurodegenerative conditions. researchgate.net

Amyloid-Beta Modulation:

Amyloid-beta (Aβ) peptides are central to the amyloid hypothesis of Alzheimer's disease, accumulating in the brain and contributing to neuronal dysfunction. jacc.org Nitrendipine has demonstrated the ability to modulate Aβ in several ways. It is thought to block the formation of beta-amyloid and enhance its clearance across the blood-brain barrier. researchgate.net Studies have shown that nitrendipine can increase plasma levels of Aβ1-40 and Aβ1-42, suggesting a stimulation of its removal from the brain. jacc.org Furthermore, some dihydropyridine (B1217469) calcium channel blockers have been found to reduce the production of Aβ1-42 by influencing the activity of secretase enzymes involved in its formation. nih.gov Aβ itself has been shown to modulate the activity of L-type calcium channels, creating a feedback loop where Aβ increases calcium influx, leading to further neuronal dysfunction. nih.govresearchgate.net By blocking these channels, nitrendipine can interrupt this pathological cycle.

Clinical Trials and Observational Studies on Cognitive Outcomes

The potential of nitrendipine to impact cognitive function has been investigated in several clinical studies, with the Systolic Hypertension in Europe (SYST-EUR) trial being a landmark study.

The SYST-EUR trial, a large, double-blind, placebo-controlled study, provided significant evidence for nitrendipine's role in reducing the incidence of dementia. nih.govnih.gov The trial initially focused on the effects of treating isolated systolic hypertension. nih.gov A follow-up analysis revealed that active treatment with nitrendipine was associated with a 55% reduction in the incidence of dementia, including Alzheimer's disease, vascular dementia, and mixed types. nih.govresearchgate.net The study estimated that treating 1,000 hypertensive patients with nitrendipine for five years could prevent 20 cases of dementia. nih.gov

A systematic review of the literature concluded that there is limited but promising evidence from the SYST-EUR trial suggesting that nitrendipine may be associated with a reduction in incident dementia. nih.govresearchgate.net However, the review also highlighted the need for replication of these findings in further high-quality studies. nih.govresearchgate.net

| Clinical Trial/Study | Intervention | Key Findings on Cognitive Outcomes | Reference |

| SYST-EUR | Nitrendipine | Reduced the incidence of dementia by 55%. | nih.govresearchgate.net |

| NILVAD (subgroup analysis) | Nilvadipine | Less cognitive decline in patients with very mild Alzheimer's disease. | biorxiv.org |

| Systematic Review | Nitrendipine | Limited evidence suggests a reduction in incident dementia. | nih.govresearchgate.net |

Cardiorenal Protection

Nitrendipine has shown potential in protecting the heart and kidneys, particularly in the context of hypertension and diabetes.

Impact on Renal Hypertrophy and Albuminuria

In experimental models of diabetes, nitrendipine has demonstrated beneficial effects on kidney structure and function. Studies in diabetic rats have shown that nitrendipine treatment can significantly attenuate renal and glomerular hypertrophy. karger.com When administered at the onset of diabetes, it was found to reduce the increase in kidney weight and glomerular volume compared to untreated diabetic animals. karger.com

Furthermore, nitrendipine has been shown to impact albuminuria, a marker of kidney damage. In one study, treatment with nitrendipine for six weeks after three months of untreated diabetes significantly reduced urinary albumin excretion. nih.gov This effect was accompanied by the prevention of an increase in systemic blood pressure. nih.gov Another study found that while urinary albumin excretion initially increased in diabetic rats, it remained constant in the nitrendipine-treated group, whereas it steadily increased in the placebo group. karger.com However, the effects of nitrendipine on albuminuria may be dependent on the timing of intervention, as treatment after six months of untreated diabetes did not show a significant effect. nih.gov Some studies have also suggested that nitrendipine can improve albuminuria in hypertensive patients with type 2 diabetes. binasss.sa.croup.com

| Study Type | Model | Key Findings on Renal Protection | Reference |

| Experimental | Diabetic Rats | Attenuated renal and glomerular hypertrophy. | karger.com |

| Experimental | Diabetic Rats | Reduced urinary albumin excretion when initiated early. | nih.gov |

| Clinical | Hypertensive Type 2 Diabetic Patients | Maintained constant albumin excretion rates. | diabetesjournals.org |

Effects on Left Ventricular Hypertrophy

Left ventricular hypertrophy (LVH), an enlargement of the heart's main pumping chamber, is a significant risk factor for cardiovascular events. diabetesjournals.org Nitrendipine has been shown to be effective in reversing LVH in hypertensive patients.

In a study comparing nitrendipine to captopril (B1668294) in patients with essential hypertension and LVH, long-term therapy with nitrendipine resulted in a significant regression of LVH. nih.govkarger.comkarger.com The mean percentage decrease in left ventricular muscle mass with nitrendipine was 15%, which was comparable to the reduction seen with captopril. nih.govkarger.comkarger.com Notably, the regression of LVH was not significantly associated with the reduction in blood pressure, suggesting a direct effect of the drug on the heart muscle. nih.govkarger.comkarger.com

Another study focusing on hypertensive type 2 diabetic patients with LVH also found nitrendipine to be as effective as captopril in reducing left ventricular mass. diabetesjournals.org In renovascular hypertensive rats, long-term treatment with nitrendipine effectively regressed cardiac hypertrophy toward normal levels. jst.go.jp

| Study Population | Comparison Drug | Effect on Left Ventricular Mass | Reference |

| Essential Hypertension with LVH | Captopril | 15% mean decrease | nih.govkarger.comkarger.com |

| Hypertensive Type 2 Diabetics with LVH | Captopril | Significant reduction, comparable to captopril | diabetesjournals.org |

| Renovascular Hypertensive Rats | - | Significant reversal of hypertrophy | jst.go.jp |

Other Potential Therapeutic Applications

Emerging research suggests that nitrendipine may have therapeutic benefits in other areas, including the management of cardiovascular complications associated with cocaine use.

Attenuation of Cocaine-Induced Vasoconstriction

Cocaine abuse can lead to severe cardiovascular events, including hypertension and myocardial ischemia, largely due to its potent vasoconstrictive effects. nih.gov Cocaine increases sympathetic tone, leading to increased heart rate, blood pressure, and myocardial oxygen demand, while simultaneously causing coronary vasoconstriction, which reduces oxygen supply. ahajournals.orgmdpi.com

Research has shown that calcium channel blockers like nitrendipine can counteract these effects. In an in-vivo study using videomicroscopy, intra-arterial administration of nitrendipine was found to greatly inhibit cocaine-induced vasoconstriction in arterioles of different sizes. nih.gov The degree of inhibition ranged from 44% to 56%. nih.gov This suggests that nitrendipine is a powerful inhibitor of the microcirculatory disturbances caused by cocaine. nih.gov Other studies have also supported the use of calcium channel blockers to mitigate the cardiovascular toxicity of cocaine, noting their ability to decrease hypertension and coronary vasospasm. nih.govtapna.org.au

Potential Anticancer Effects

Emerging research has identified Nitrendipine, a dihydropyridine calcium channel blocker, as a compound of interest for its potential anticancer properties. Beyond its primary use in managing hypertension, preclinical studies suggest that Nitrendipine may exert inhibitory effects on cancer cell proliferation, migration, and survival through various mechanisms. Investigations have particularly highlighted its potential in colorectal cancer, neuroblastoma, and in overcoming multidrug resistance in various cancer cell types.

In Vitro and In Vivo Research Findings

Laboratory and animal studies have explored the effects of Nitrendipine on several cancer models, revealing mechanisms that could be therapeutically relevant.

Colorectal Cancer (CRC)

Studies have shown that Nitrendipine can suppress the progression of colorectal cancer. nih.govresearchgate.net In vitro experiments using murine (MC38) and human (RKO, HT29) colorectal cancer cell lines demonstrated that Nitrendipine inhibits cell proliferation in a concentration-dependent manner. nih.govresearchgate.net Furthermore, at non-cytotoxic concentrations, it has been shown to suppress the colony formation and migration abilities of these cells. nih.govresearchgate.net

A key mechanism identified in its action against CRC is the downregulation of the Calcium Voltage-Gated Channel Subunit Alpha1 D (CACNA1D). nih.govresearchgate.net This subunit was found to be more highly expressed in colon tumor tissues compared to normal tissues. nih.gov By downregulating CACNA1D, Nitrendipine was shown to inhibit CRC progression. nih.govresearchgate.net

Crucially, research indicates that Nitrendipine acts synergistically with the chemotherapeutic agent oxaliplatin (B1677828) (OXA). nih.govresearchgate.net In both cell culture and murine subcutaneous tumor models, the combination of Nitrendipine and oxaliplatin resulted in significantly greater suppression of tumor growth than either agent alone. nih.govresearchgate.net This suggests Nitrendipine could be a candidate as a chemosensitizer, potentially improving the efficacy of existing CRC therapies. nih.govresearchgate.net

Neuroblastoma

Nitrendipine has been reported to possess anticancer effects against neuroblastoma. medchemexpress.commedchemexpress.com Research has shown that it can decrease the proliferation of murine neuroblastoma (N2a) cells. medchemexpress.com This effect was observed to be dependent on the concentration of the compound. medchemexpress.com The mechanism underlying this anti-proliferative effect involves the induction of apoptosis, or programmed cell death. medchemexpress.commedchemexpress.commedchemexpress.com

Overcoming Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance, where cancer cells become insensitive to a variety of anticancer drugs. ATP-binding cassette (ABC) transporters, such as the Breast Cancer Resistance Protein (BCRP, or ABCG2), are key players in this process by pumping drugs out of the cell.

Nitrendipine has demonstrated potent inhibitory effects on BCRP. pharmgkb.orgnih.gov In studies using BCRP-expressing human breast cancer (MCF-7/MX100) and human non-small cell lung cancer (H460/MX20) cell lines, Nitrendipine significantly increased the intracellular accumulation of mitoxantrone, a known BCRP substrate. pharmgkb.orgnih.gov This effect suggests that Nitrendipine can reverse BCRP-mediated drug efflux. The increased intracellular drug concentration also correlated with enhanced cytotoxicity of the chemotherapeutic agent. pharmgkb.orgnih.gov These findings indicate a potential role for Nitrendipine in modulating multidrug resistance, making tumor cells more sensitive to chemotherapy. pharmgkb.orgnih.govnih.gov

Breast Cancer

Limited research suggests a potential pro-apoptotic role for Nitrendipine in specific breast cancer cells. One study found that Nitrendipine, in a manner similar to the natural compound perillyl alcohol, could decrease the activity of the anti-apoptotic nuclear factor-κB (NF-κB) pathway in an estrogen receptor-negative (ER−) human breast cancer cell line. aacrjournals.org This reduction in NF-κB activity was associated with the induction of apoptosis. aacrjournals.org

Summary of Preclinical Research on Nitrendipine

The following tables summarize the key findings from preclinical studies investigating the anticancer effects of Nitrendipine.

Table 1: In Vitro Effects of Nitrendipine on Cancer Cells

| Cancer Type | Cell Line(s) | Observed Effects | Proposed Mechanism of Action | Citations |

|---|---|---|---|---|

| Colorectal Cancer | MC38, RKO, HT29 | Inhibited cell proliferation, colony formation, and migration. | Downregulation of CACNA1D. | nih.govresearchgate.net |

| Colorectal Cancer | MC38, RKO, HT29 | Synergistically enhanced the cytotoxicity of oxaliplatin. | Downregulation of CACNA1D. | nih.govresearchgate.net |

| Neuroblastoma | N2a | Decreased cell proliferation. | Induction of apoptosis. | medchemexpress.commedchemexpress.com |

| Breast Cancer (MDR) | MCF-7/MX100 | Increased intracellular accumulation and cytotoxicity of mitoxantrone. | Inhibition of Breast Cancer Resistance Protein (BCRP/ABCG2). | pharmgkb.orgnih.gov |

| Lung Cancer (MDR) | H460/MX20 | Increased intracellular accumulation and cytotoxicity of mitoxantrone. | Inhibition of Breast Cancer Resistance Protein (BCRP/ABCG2). | pharmgkb.orgnih.gov |

| Breast Cancer (ER-) | Not specified | Reduced NF-κB activity; induced apoptosis. | Inhibition of a calcium-dependent NF-κB pathway. | aacrjournals.org |

Table 2: In Vivo Effects of Nitrendipine on Cancer Models

| Cancer Type | Animal Model | Findings | Citations |

|---|---|---|---|

| Colorectal Cancer | Murine subcutaneous CRC model | Suppressed tumor growth when used alone and showed significant synergistic tumor inhibition when combined with oxaliplatin. | nih.govresearchgate.net |

Drug Interactions and Pharmacological Considerations

Interactions with Cytochrome P450 Enzymes (CYP3A4)

Nitrendipine is extensively metabolized in the liver, and the primary enzyme responsible for its oxidative metabolism is cytochrome P450 3A4 (CYP3A4). researchgate.netnih.gov This enzyme converts the dihydropyridine (B1217469) structure of nitrendipine into its inactive pyridine (B92270) analog. researchgate.netnih.gov Consequently, any substance that modifies the activity of CYP3A4 has the potential to alter the plasma concentration and, therefore, the therapeutic effect of nitrendipine. pharmacytimes.com In-vitro studies have demonstrated that nitrendipine itself can exhibit a weak inhibitory effect on CYP3A4 and other CYP isoforms like CYP2C9 and CYP2C19, although the clinical significance of this inhibition is generally considered low compared to other drugs. researchgate.netnih.gov

The plasma levels of nitrendipine are highly sensitive to the co-administration of CYP3A4 inhibitors and inducers. patsnap.com

CYP3A4 Inhibitors: Potent inhibitors of the CYP3A4 enzyme can significantly decrease the metabolism of nitrendipine, leading to elevated plasma concentrations and an increased risk of pronounced hypotensive effects. patsnap.comaafp.org Examples of such inhibitors include azole antifungal agents (e.g., ketoconazole), macrolide antibiotics (e.g., erythromycin), and certain protease inhibitors (e.g., ritonavir). pharmacytimes.compatsnap.com

Food substances can also act as potent CYP3A4 inhibitors. Grapefruit juice is a well-documented inhibitor of intestinal CYP3A4, and its consumption can lead to substantial increases in the bioavailability of many calcium channel blockers. aafp.orgglobalrph.com Similarly, preclinical research has shown that pomegranate juice can inhibit intestinal CYP3A4. In studies conducted on rats, the administration of pomegranate juice increased the area under the curve (AUC) and maximum plasma concentration (Cmax) of nitrendipine by approximately two- to five-fold and 1.4- to four-fold, respectively. nih.gov This suggests a significant reduction in the intestinal metabolism of nitrendipine. nih.gov

CYP3A4 Inducers: Conversely, drugs that induce or increase the activity of CYP3A4 can accelerate the metabolism of nitrendipine. pharmacytimes.compatsnap.com This leads to lower plasma concentrations and may reduce the drug's antihypertensive efficacy. patsnap.com Potent inducers of CYP3A4 include certain anticonvulsants (e.g., carbamazepine, phenytoin) and antimicrobials like rifampin. patsnap.comfda.govcore.ac.uk Herbal supplements, such as St. John's Wort, are also known inducers of CYP3A4 and can decrease the effectiveness of nitrendipine by enhancing its metabolic clearance. patsnap.com

Table 1: Summary of CYP3A4-Mediated Interactions with Nitrendipine

| Interacting Substance | Class | Effect on CYP3A4 | Impact on Nitrendipine | Reference |

|---|---|---|---|---|

| Ketoconazole, Itraconazole | Azole Antifungal | Strong Inhibition | Increased plasma levels | patsnap.comaafp.org |

| Erythromycin | Macrolide Antibiotic | Inhibition | Increased plasma levels | patsnap.com |

| Ritonavir | Protease Inhibitor | Strong Inhibition | Increased plasma levels | patsnap.com |

| Grapefruit Juice | Food Substance | Inhibition (Intestinal) | Increased bioavailability | aafp.orgglobalrph.com |

| Pomegranate Juice | Food Substance | Inhibition (Intestinal) | Increased bioavailability (preclinical) | nih.gov |

| Rifampin | Antimicrobial | Strong Induction | Decreased plasma levels and efficacy | patsnap.comfda.gov |

| Carbamazepine, Phenytoin | Anticonvulsant | Induction | Decreased plasma levels and efficacy | fda.govcore.ac.uk |

| St. John's Wort | Herbal Supplement | Induction | Decreased plasma levels and efficacy | patsnap.com |

Interactions with Other Antihypertensive Agents

When nitrendipine is administered concurrently with other drugs that lower blood pressure, an additive or synergistic hypotensive effect can be expected. patsnap.com This pharmacodynamic interaction is often clinically beneficial, as combination therapy is frequently required to achieve blood pressure targets. aafp.org However, it also necessitates careful monitoring to prevent episodes of hypotension. patsnap.com

The co-administration of nitrendipine with other classes of antihypertensive drugs, such as beta-blockers, angiotensin-converting enzyme (ACE) inhibitors, or diuretics, generally results in an enhanced blood pressure-lowering effect. patsnap.comaafp.org This is a cornerstone of modern hypertension management, where multi-drug regimens targeting different physiological pathways are common. aafp.orgnih.gov

A study investigating the kinetic interactions between nitrendipine and three different beta-blockers (atenolol, metoprolol, and acebutolol) found no statistically significant changes in the pharmacokinetic parameters of nitrendipine. nih.gov However, the study did note a trend where atenolol (B1665814) tended to increase the maximum plasma concentration (Cmax) of nitrendipine and decrease its oral plasma clearance, although this did not reach statistical significance. nih.gov

Interactions with Digoxin (B3395198) and Warfarin (B611796)

Nitrendipine can participate in significant interactions with other cardiovascular drugs, notably digoxin.

Digoxin: Multiple studies have confirmed that nitrendipine can increase the plasma concentration of digoxin. patsnap.comnih.govnih.gov A key study in healthy volunteers demonstrated that co-administration of nitrendipine 20 mg daily led to a statistically significant increase in both the plasma concentration and the area under the plasma concentration-time curve (AUC) of digoxin compared to digoxin monotherapy. nih.gov This interaction is thought to be caused by a nitrendipine-induced decrease in the volume of distribution and renal clearance of digoxin. iscpcardio.org This necessitates careful monitoring of serum digoxin levels when the two drugs are used concurrently. patsnap.comiscpcardio.org

Table 2: Effect of Nitrendipine on Digoxin Pharmacokinetics

| Parameter | Digoxin Monotherapy (Mean ± SEM) | Digoxin + Nitrendipine 20 mg (Mean ± SEM) | Significance |

|---|---|---|---|

| AUC₀₋₁₂ (ng·h/mL) | 9.7 ± 0.75 | 11.2 ± 0.92 | p < 0.05 |

Data from a study in eight healthy volunteers. nih.gov

Warfarin: The interaction between nitrendipine and warfarin appears to be less clinically significant. patsnap.com Studies have generally shown that nitrendipine does not have a major effect on the anticoagulant properties of warfarin. patsnap.com However, patients on anticoagulant therapy should still be monitored. patsnap.com It is noteworthy that in-vitro studies have shown nitrendipine to be a weak inhibitor of CYP2C9, the primary enzyme responsible for metabolizing the more potent S-enantiomer of warfarin. researchgate.netnih.gov While this suggests a potential for interaction, clinical evidence of a significant effect is lacking.

Other Significant Pharmacokinetic and Pharmacodynamic Interactions

Research has identified other substances that can interact with nitrendipine. One such example involves silibinin (B1684548), the primary active component of silymarin (B1681676) (milk thistle), which is often used for its hepatoprotective effects. A preclinical study in rabbits investigated the effect of silibinin on the pharmacokinetics of nitrendipine. researchgate.net The study found that while single co-administration had no significant effect, pretreatment with silibinin for seven days resulted in a 1.89-fold increase in the AUC and a 1.57-fold increase in the Cmax of nitrendipine. researchgate.net This suggests that chronic use of silymarin could potentially increase nitrendipine exposure. researchgate.net

Preclinical and Toxicological Research Findings

In Vitro Studies

Cellular and Molecular Responses

Nitrendipine has demonstrated a range of effects at the cellular and molecular level in various in vitro models. As a dihydropyridine (B1217469) calcium channel blocker, its primary mechanism of action involves the inhibition of L-type calcium channels. drugbank.com This action leads to a decrease in intracellular calcium influx, which in turn modulates numerous cellular processes. drugbank.com

In studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), nitrendipine was identified as a factor capable of inducing centrosome reassembly and promoting cell cycle activity. patsnap.com This suggests a potential role in cardiomyocyte proliferation, as the compound was observed to induce a state of "dematuration" in these cells. patsnap.com

Furthermore, nitrendipine has been shown to affect the proliferation of other cell types. For instance, in murine neuroblastoma (N2a) cells, nitrendipine decreased cell proliferation in a concentration-dependent manner. medchemexpress.com It has also been shown to inhibit the influx of extracellular calcium across myocardial and vascular smooth muscle cell membranes, leading to vasodilation. drugbank.com

Research has also explored nitrendipine's role in modulating the transport of amyloid-beta (Aβ) across the blood-brain barrier (BBB). In an in vitro model of the BBB, nitrendipine was found to stimulate the transport of Aβ from the "brain" side to the "blood" side, suggesting a potential mechanism for its neuroprotective effects. researchgate.net Specifically, at concentrations of 5 μmol/L and 10 μmol/L, nitrendipine significantly enhanced the clearance of Aβ. researchgate.net

Studies on cardiac calcium channels have revealed that nitrendipine exhibits high-affinity binding to the inactivated state of the channel. pnas.org This binding is significantly more potent when the cell is depolarized, with an apparent dissociation constant (Kd) of 0.36 nM, compared to its weaker binding to the resting state (Kd ≈ 700 nM). pnas.org

| Cellular/Molecular Target | Cell/Model System | Observed Effect | Reference |

| L-type Calcium Channels | Cardiac Myocytes | Inhibition of calcium influx, high-affinity binding to inactivated state | drugbank.compnas.org |

| Centrosomes | Human iPSC-Cardiomyocytes | Induction of centrosome reassembly | patsnap.com |

| Cell Proliferation | Murine Neuroblastoma (N2a) cells | Decreased proliferation | medchemexpress.com |

| Amyloid-Beta Transport | In vitro Blood-Brain Barrier model | Stimulation of Aβ clearance | researchgate.net |

Oxidative Stress Modulation

Nitrendipine has been shown to modulate oxidative stress in various in vitro settings. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. mdpi.com

In studies involving human osteoblast-like cells, nitrendipine was among the 1,4-dihydropyridine (B1200194) derivatives that demonstrated an ability to amend tert-butyl hydroperoxide (tBHP)-induced glutathione (B108866) (GSH) depletions. mdpi.com Glutathione is a critical intracellular antioxidant. The ability of nitrendipine to preserve GSH levels indicates a protective effect against oxidative damage.

Further research has highlighted the interaction between nitrendipine and ROS in modulating cellular function. In diaphragm muscle fiber bundles, the dihydropyridine receptor (DHPR) antagonist nitrendipine (15 μM) was found to inhibit the elevation in low-frequency diaphragm tension produced by a ROS challenge. nih.gov This suggests that nitrendipine can counteract the effects of oxidative stress on muscle contractility by acting on calcium channels. nih.gov

While some dihydropyridines have been associated with pro-oxidant effects under certain conditions, studies specifically focusing on nitrendipine have pointed towards its antioxidant capabilities. For example, pretreatment with nitrendipine was found to increase glutathione levels in rats exposed to benzo(a)pyrene-induced oxidative stress, further supporting its role in mitigating oxidative damage. mdpi.com

| In Vitro Model | Stressor | Key Finding | Reference |

| Human Osteoblast-like Cells | tert-butyl hydroperoxide (tBHP) | Amended tBHP-induced glutathione depletion | mdpi.com |

| Rat Diaphragm Muscle Fibers | Reactive Oxygen Species (ROS) | Inhibited ROS-induced increase in muscle tension | nih.gov |

In Vivo Animal Models

Studies in Hypertensive Models

Nitrendipine has been extensively studied in various animal models of hypertension, most notably the spontaneously hypertensive rat (SHR). These studies have consistently demonstrated its efficacy in lowering blood pressure. oup.comahajournals.org

In young SHRs, administration of nitrendipine (1 g/kg of chow for 3 weeks) significantly reduced systolic blood pressure to 157±9 mm Hg compared to 191±10 mm Hg in untreated controls. This antihypertensive effect was accompanied by improvements in glucose metabolism. Another study in SHRs showed that nitrendipine treatment (30 mg/kg per day) administered at different developmental stages of hypertension effectively lowered blood pressure. ahajournals.org

Beyond its primary antihypertensive action, nitrendipine has been shown to have beneficial effects on end-organ damage associated with hypertension. In rats with intermittent hypoxia-induced hypertension, nitrendipine (10 mg/kg, p.o., twice daily for 30 days) significantly reduced right ventricular hypertrophy and pulmonary vascular changes. medchemexpress.com Furthermore, long-term treatment with nitrendipine has been observed to have positive effects on vascular structure. ahajournals.org

| Animal Model | Key Findings | Reference |

| Spontaneously Hypertensive Rat (SHR) | Significantly lowered systolic blood pressure. | |

| Spontaneously Hypertensive Rat (SHR) | Delayed the development of hypertension and had beneficial effects on vascular structure. | ahajournals.org |

| Rat Model of Intermittent Hypoxia | Reduced right ventricular hypertrophy and pulmonary vascular changes. | medchemexpress.com |

| Renovascular Hypertensive Rats | Showed chronic beneficial effects on heart and regional blood flow. | oup.com |

Neuroprotection Models

The neuroprotective potential of nitrendipine has been investigated in several in vivo animal models, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD).

In mouse models of AD, nitrendipine was found to be effective in reducing amyloid-beta (Aβ) deposition. researchgate.netnih.gov This effect is thought to be independent of its antihypertensive properties and related to its ability to directly modulate Aβ production and clearance. nih.gov

Studies have also explored its effects in models of iatrogenic neurite shortening, which can lead to neuropathic pain. Nitrendipine was shown to protect against the reduction in neurite length induced by the antiviral drug rilpivirine (B1684574) and the antitumor drug vincristine (B1662923) in a model using differentiated F11 cells (immortalized dorsal root ganglia neurons). plos.org This protective effect is suggested to be linked to the modulation of mitochondrial calcium homeostasis. plos.org

Furthermore, nitrendipine has been shown to block some signs of morphine and ethanol (B145695) withdrawal in mice, indicating a broader role in the central nervous system. medchemexpress.com

Oxidative Stress Models

The ability of nitrendipine to counteract oxidative stress has also been demonstrated in in vivo animal models.

In a study using a streptozotocin (B1681764) (STZ)-induced diabetic rat model, a condition known to increase oxidative stress, nitrendipine treatment showed a protective effect. researchgate.net While it did not significantly alter fasting blood glucose or lipid levels, it did lead to a notable reduction in elevated liver enzymes (ALT and AST), which are markers of liver damage that can be exacerbated by oxidative stress. researchgate.net

Another study investigated the effect of nitrendipine on naphthalene-induced lipid peroxidation in mice and rabbits. Nitrendipine (50 mg/kg, i.p.) was found to strongly attenuate lipid peroxidation in the lungs of these animals, indicating a potent antioxidant effect in this model of chemically-induced oxidative stress. medchemexpress.com

Research in rats exposed to benzo(a)pyrene, an environmental pollutant that induces oxidative stress, showed that pre-treatment with nitrendipine increased the levels of glutathione (GSH), a key endogenous antioxidant. mdpi.comscilit.com This finding further supports the role of nitrendipine in bolstering the cellular antioxidant defense system against oxidative insults.

| Animal Model | Stressor | Key Finding | Reference |

| Streptozotocin-induced diabetic rats | Diabetes-induced oxidative stress | Reduced elevated liver enzymes (ALT, AST). | researchgate.net |

| Mice and Rabbits | Naphthalene | Attenuated lipid peroxidation in the lung. | medchemexpress.com |

| Rats | Benzo(a)pyrene | Increased glutathione levels. | mdpi.comscilit.com |

Toxicology Studies and Cation Interactions

Preclinical toxicological research has explored the interaction of nitrendipine with various cations, revealing complex relationships that can influence its binding to calcium channels. These studies provide insights into the molecular mechanisms of nitrendipine and potential interactions with physiologically and toxicologically relevant ions.

Research has demonstrated that the binding of [3H]nitrendipine to brain membranes is significantly influenced by the presence of different cations. pnas.org Monovalent and divalent cations have been shown to modulate the binding characteristics of nitrendipine, suggesting an allosteric regulation of its binding site. nih.gov

In studies using rat brain membranes, monovalent cations such as sodium (Na+), lithium (Li+), and potassium (K+) were found to decrease the apparent dissociation constant (K D ) of [3H]nitrendipine, indicating an increase in binding affinity. nih.gov Conversely, these cations had no significant effect on the maximum binding site capacity (Bmax). nih.gov The effects of these monovalent cations were concentration-dependent. nih.gov

Divalent cations, including calcium (Ca2+), magnesium (Mg2+), and manganese (Mn2+), were observed to increase the Bmax of [3H]nitrendipine binding without affecting the K D value. nih.gov This suggests that these cations increase the number of available binding sites for nitrendipine. nih.gov The interaction with Ca2+ was particularly notable, described by a two-site model. nih.gov Furthermore, ions like strontium and barium, which can mimic the physiological actions of calcium, also enhanced [3H]nitrendipine binding. pnas.org In contrast, ions such as lanthanum and cobalt, known calcium channel blockers, inhibited [3H]nitrendipine binding. pnas.org

The sensitivity of [3H]nitrendipine binding to cations of toxicological interest, such as manganese (Mn2+), zinc (Zn2+), and lead (Pb2+), has been investigated in different regions of the rat brain. nih.gov These studies revealed that neuronal calcium channels in various brain areas exhibit distinct sensitivities to these divalent cations, suggesting regional differences in the properties of nitrendipine binding sites. nih.gov

The interaction between nitrendipine and copper (Cu(II)) has also been a subject of study. Research into the complexation of nitrendipine with Cu(II) unexpectedly led to the oxidation of the dihydropyridine moiety of nitrendipine to a pyridine (B92270) derivative. researchgate.net The resulting copper complex, [Cu(oxntd)2Cl2], demonstrated moderate antioxidant activity, whereas the oxidized ligand alone did not. researchgate.net

The tables below summarize the observed effects of various cations on [3H]nitrendipine binding in preclinical studies.

Table 1: Effects of Monovalent Cations on [3H]Nitrendipine Binding in Rat Brain Membranes

| Cation | Effect on K D | Effect on Bmax |

| Sodium (Na+) | Decrease | No Effect |

| Lithium (Li+) | Decrease | No Effect |

| Potassium (K+) | Decrease | No Effect |

| Rubidium (Rb+) | No Effect | No Effect |

| Data sourced from a study on the novel interactions of cations with dihydropyridine calcium antagonist binding sites in the brain. nih.gov |

Table 2: Effects of Divalent Cations on [3H]Nitrendipine Binding in Rat Brain Membranes

| Cation | Effect on K D | Effect on Bmax |

| Calcium (Ca2+) | No Effect | Increase |

| Magnesium (Mg2+) | No Effect | Increase |

| Manganese (Mn2+) | No Effect | Increase |

| Lanthanum (La3+) | Inhibition of Binding | Inhibition of Binding |

| Cobalt (Co2+) | Inhibition of Binding | Inhibition of Binding |

| Data compiled from studies on the interactions of cations with [3H]nitrendipine binding sites. pnas.orgnih.gov |

Advanced Research Methodologies and Techniques

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a fundamental technique for characterizing the interaction of nitrendipine with its target receptors. These assays utilize a radiolabeled form of a ligand, such as tritium-labeled nitrendipine ([³H]nitrendipine), to quantify the binding to specific receptor sites in tissues and cell membranes. This methodology allows for the determination of key pharmacological parameters, including receptor density (Bmax), ligand affinity (Kd), and the kinetics of association (kon) and dissociation (koff). revvity.com

Studies have employed [³H]nitrendipine to identify and characterize high-affinity binding sites on cardiac membranes, which are associated with voltage-operated calcium channels. nih.gov These binding sites are also known as dihydropyridine (B1217469) receptors. The affinity of nitrendipine for these receptors can be influenced by various factors, including temperature. For instance, the affinity of the chick cardiac dihydropyridine receptor for (±)[³H]nitrendipine increases as the temperature decreases from 37°C to 0°C. ahajournals.org

Competition binding assays, where a non-labeled compound is used to displace the radioligand, are crucial for determining the inhibitor constant (Ki) of other drugs and for understanding the specificity of the binding site. revvity.com Research has shown that various dihydropyridine agonists and antagonists can mutually displace each other, suggesting they bind to the same receptor site. ahajournals.org For example, compounds like (±)Bay k 8644 and (+)PN 200-110 can displace (±)[³H]nitrendipine from its binding site. ahajournals.org Furthermore, these assays have revealed that the binding of nitrendipine can be allosterically modulated by other compounds, such as polyamines. revvity.com

Interestingly, radioligand binding studies have also been used to investigate the interaction of nitrendipine with other receptor systems. For example, it was found that nitrendipine, at concentrations up to 5 µmol/L, did not compete for [³H]-prazosin binding to α1-adrenoceptors in rat heart tissue, indicating its selectivity for the dihydropyridine receptor over this particular adrenoceptor subtype. nih.gov